3-(Bromomethyl)-2,6,7-trimethyl-1H,5H-pyrazolo[1,2-a]pyrazole-1,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Bromomethyl)-2,6,7-trimethyl-1H,5H-pyrazolo[1,2-a]pyrazole-1,5-dione is a heterocyclic compound known for its unique structure and reactivity This compound is part of the pyrazole family, which is characterized by a five-membered ring containing two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Bromomethyl)-2,6,7-trimethyl-1H,5H-pyrazolo[1,2-a]pyrazole-1,5-dione typically involves the condensation of ethyl 2-methylacetoacetate with hydrazine to form 3,4-dimethyl-2-pyrazolin-5-one. This intermediate is then chlorinated and treated with aqueous potassium carbonate under heterogeneous conditions to yield 2,3,5,6-tetramethyl-1H,7H-pyrazolo[1,2-a]pyrazole-1,7-dione. Finally, selective bromination with one equivalent of bromine produces the target compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature, pressure, and reagent concentrations, to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-(Bromomethyl)-2,6,7-trimethyl-1H,5H-pyrazolo[1,2-a]pyrazole-1,5-dione undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with nucleophiles such as thiols, amines, and alcohols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include thiols, amines, and alcohols, typically under basic conditions.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
Substitution Products: Thiol, amine, or alcohol derivatives.
Oxidation Products: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction Products: Reduced derivatives with fewer oxygen-containing functional groups.
Scientific Research Applications
3-(Bromomethyl)-2,6,7-trimethyl-1H,5H-pyrazolo[1,2-a]pyrazole-1,5-dione has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Acts as a reagent for labeling and detecting thiol groups in proteins and other biomolecules.
Industry: Used in the production of dyes, pigments, and other specialty chemicals
Mechanism of Action
The mechanism of action of 3-(Bromomethyl)-2,6,7-trimethyl-1H,5H-pyrazolo[1,2-a]pyrazole-1,5-dione involves its ability to alkylate thiol groups. The bromomethyl group reacts with thiol groups in proteins and other biomolecules, forming stable covalent bonds. This alkylation can modify the activity of enzymes and other proteins, making it useful for biochemical studies and drug development .
Comparison with Similar Compounds
Similar Compounds
Bromobimane: Another brominated pyrazole compound with similar alkylating properties.
Pyrazole Derivatives: Various pyrazole derivatives with different substituents and functional groups.
Uniqueness
3-(Bromomethyl)-2,6,7-trimethyl-1H,5H-pyrazolo[1,2-a]pyrazole-1,5-dione is unique due to its specific combination of bromomethyl and trimethyl groups, which confer distinct reactivity and applications. Its ability to selectively alkylate thiol groups makes it particularly valuable in biochemical research and drug development .
Properties
CAS No. |
74235-78-2 |
---|---|
Molecular Formula |
C10H11BrN2O2 |
Molecular Weight |
271.11 g/mol |
IUPAC Name |
5-(bromomethyl)-1,2,6-trimethylpyrazolo[1,2-a]pyrazole-3,7-dione |
InChI |
InChI=1S/C10H11BrN2O2/c1-5-7(3)12-10(15)6(2)8(4-11)13(12)9(5)14/h4H2,1-3H3 |
InChI Key |
FSGOJXPAEITAFF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N2C(=O)C(=C(N2C1=O)CBr)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.